Valsartan Isopropyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valsartan Isopropyl Ester is a derivative of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This esterified form is synthesized to enhance certain pharmacokinetic properties, such as solubility and bioavailability, which can be beneficial in drug formulation and delivery.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Valsartan Isopropyl Ester typically involves the esterification of Valsartan with isopropanol. The process can be catalyzed by acidic or basic catalysts. A common method includes the use of sulfuric acid as a catalyst, where Valsartan is reacted with isopropanol under reflux conditions to form the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Dissolving Valsartan in an appropriate solvent.

- Adding isopropanol and a catalyst.

- Heating the mixture under reflux.

- Purifying the product through crystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to the alcohol form.

Substitution: The ester group can be substituted by other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or primary amines under basic conditions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amides.

科学研究应用

Pharmacological Properties

Valsartan Isopropyl Ester retains the pharmacological activity of Valsartan, primarily functioning as a blocker of angiotensin II receptors. This mechanism is crucial for lowering blood pressure and managing heart failure by inhibiting the effects of angiotensin II, a potent vasoconstrictor. The deuterated form may exhibit altered pharmacokinetics, such as changes in absorption rates or half-life, which are essential for research into drug efficacy and safety profiles.

Drug Metabolism Studies

The deuterated nature of this compound allows for enhanced tracking of drug distribution and metabolism without altering the fundamental pharmacological properties associated with Valsartan. This is particularly useful in:

- Tracer Studies : Utilizing the deuterated compound to study metabolic pathways and interactions with biological systems.

- Pharmacokinetic Profiling : Understanding how structural modifications influence absorption, distribution, metabolism, and excretion (ADME) characteristics compared to non-deuterated counterparts.

Interaction Studies

Research involving this compound focuses on its binding affinity to angiotensin II receptors and other potential targets. These studies help elucidate:

- Receptor Binding Dynamics : How modifications impact receptor binding and downstream signaling pathways.

- Drug-Drug Interactions : Understanding interactions with other medications to inform dosing strategies and potential side effects.

Cardiovascular Research

Studies have shown that Valsartan can ameliorate protein glycation and oxidation, which are critical factors in cardiovascular disease development. In vitro experiments demonstrated that valsartan significantly reduced concentrations of protein oxidation and glycation products compared to control samples . This suggests that this compound could be used in research aimed at:

- Evaluating protective effects against cardiovascular diseases.

- Investigating nephroprotective properties in diabetic patients .

Case Studies

Several case studies highlight the applications of this compound in clinical and experimental settings:

- Nephroprotection in Diabetic Patients

-

Oxidative Stress Reduction

- Experimental models demonstrated that treatment with valsartan resulted in decreased oxidative stress markers in patients with chronic heart failure. This property may be leveraged in further studies involving this compound to assess its efficacy in reducing oxidative damage in cardiovascular conditions .

作用机制

Valsartan Isopropyl Ester exerts its effects by blocking the angiotensin II receptor type 1 (AT1). This inhibition prevents angiotensin II from binding to the receptor, thereby reducing vasoconstriction, aldosterone secretion, and sodium reabsorption. The overall effect is a decrease in blood pressure and an improvement in heart function.

相似化合物的比较

Valsartan: The parent compound, used widely in hypertension treatment.

Losartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Irbesartan: Known for its use in treating hypertension and diabetic nephropathy.

Uniqueness: Valsartan Isopropyl Ester is unique due to its esterified form, which enhances its solubility and bioavailability compared to Valsartan. This modification can lead to improved therapeutic outcomes and reduced dosing frequency.

属性

IUPAC Name |

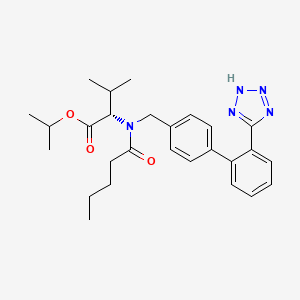

propan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZXKMBYUPSRFW-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。